molecular formula C16H15N3O3S B285670 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide

Cat. No.: B285670
M. Wt: 329.4 g/mol
InChI Key: GXIVOKWSPXFXAB-UHFFFAOYSA-N
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Description

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide, also known as FOTOP, is a compound that has been synthesized for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy and safety.

Future Directions

There are several future directions for 3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide. One direction is to further investigate its mechanism of action and optimize its efficacy and safety as a drug candidate. Another direction is to explore its potential as a tool compound for studying the role of COX-2 and 5-LOX in disease pathogenesis. Additionally, this compound could be used as a starting point for the development of novel compounds with improved properties.

Synthesis Methods

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide can be synthesized using a multistep process, which involves the reaction of furan-2-carboxylic acid, thionyl chloride, and hydrazine hydrate to form 5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl. This intermediate is then reacted with p-toluenesulfonyl chloride and propionic anhydride to form this compound.

Scientific Research Applications

3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide has been primarily synthesized for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)17-14(20)8-10-23-16-19-18-15(22-16)13-3-2-9-21-13/h2-7,9H,8,10H2,1H3,(H,17,20)

InChI Key

GXIVOKWSPXFXAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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